N-Methyl-N-(2-acetoxyacetyl)tamoxifen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-Methyl-N-(2-acetoxyacetyl)tamoxifen involves several steps, starting with the preparation of tamoxifen. The tamoxifen is then subjected to a series of chemical reactions to introduce the N-methyl and 2-acetoxyacetyl groups. The specific reaction conditions and reagents used in these steps are proprietary and may vary depending on the manufacturer . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-Methyl-N-(2-acetoxyacetyl)tamoxifen undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-Methyl-N-(2-acetoxyacetyl)tamoxifen is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is used to study the effects of tamoxifen derivatives on cellular processes. In medicine, it is used in preclinical studies to investigate the potential therapeutic effects of tamoxifen derivatives .
Mechanism of Action
The mechanism of action of N-Methyl-N-(2-acetoxyacetyl)tamoxifen involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to estrogen receptors, thereby modulating the expression of estrogen-responsive genes. This interaction leads to changes in cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
N-Methyl-N-(2-acetoxyacetyl)tamoxifen is similar to other tamoxifen derivatives, such as 4-hydroxytamoxifen and endoxifen. it is unique in its specific chemical structure, which includes the N-methyl and 2-acetoxyacetyl groups. These structural differences result in distinct biological activities and pharmacological properties .
Similar Compounds
- 4-Hydroxytamoxifen
- Endoxifen
- Tamoxifen
Properties
IUPAC Name |
[2-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO4/c1-4-27(23-11-7-5-8-12-23)29(24-13-9-6-10-14-24)25-15-17-26(18-16-25)33-20-19-30(3)28(32)21-34-22(2)31/h5-18H,4,19-21H2,1-3H3/b29-27- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZOMDVVUXMWFJ-OHYPFYFLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C(=O)COC(=O)C)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C(=O)COC(=O)C)/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652638 |
Source
|
Record name | 2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-47-4 |
Source
|
Record name | 2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.